[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Overview
Description
1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 position, palmitic acid at the sn-2 position, and oleic acid at the sn-3 position. It is one of the primary triacylglycerols found in cocoa butter . This compound is significant in the study of lipid biochemistry and has various applications in food, cosmetics, and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves the esterification of glycerol with stearic acid, palmitic acid, and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired triacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Free fatty acids (stearic acid, palmitic acid, and oleic acid) and glycerol.
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound to study the properties and behavior of triacylglycerols.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves its incorporation into cellular membranes and lipid droplets. It can influence membrane fluidity and signaling pathways by interacting with specific lipid-binding proteins and enzymes. In the context of NAFLD, increased serum levels of this compound are associated with altered lipid metabolism and accumulation of fat in the liver .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol: Contains palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: Contains palmitic acid at the sn-1 position, linoleic acid at the sn-2 position, and stearic acid at the sn-3 position.
Uniqueness
1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in cocoa butter contributes to the desirable melting characteristics and texture of chocolate products . Additionally, its role as a potential biomarker for NAFLD highlights its significance in medical research .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCJQWYSUUELD-RFBIWTDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311580 | |
Record name | 2-Palmito-1-stearo-3-olein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35984-52-2 | |
Record name | 2-Palmito-1-stearo-3-olein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35984-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Palmito-1-stearo-3-olein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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